3,6-Dimethylpiperazine-2,5-dione

Transdermal drug delivery Chemical permeation enhancer (CPE) Franz diffusion cell assay

3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7), also known as alanine anhydride or alanine diketopiperazine, is a cyclic diketopiperazine (DKP) formed by the head-to-tail condensation of two alanine molecules. This compound possesses a six-membered piperazine-2,5-dione core with methyl substituents at the 3- and 6-positions, yielding a rigid, heterocyclic scaffold with two hydrogen bond donors and two hydrogen bond acceptors.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 5625-46-7
Cat. No. B1208400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylpiperazine-2,5-dione
CAS5625-46-7
Synonyms3,6-dimethylpiperazine-2,5-dione
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N1)C
InChIInChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)
InChIKeyWWISPHBAYBECQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7): Procurement-Relevant Chemical Identity and Class Positioning


3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7), also known as alanine anhydride or alanine diketopiperazine, is a cyclic diketopiperazine (DKP) formed by the head-to-tail condensation of two alanine molecules [1]. This compound possesses a six-membered piperazine-2,5-dione core with methyl substituents at the 3- and 6-positions, yielding a rigid, heterocyclic scaffold with two hydrogen bond donors and two hydrogen bond acceptors [1]. Commercially, the product is typically supplied as a mixture of DL and meso diastereomers with purity specifications ≥98% (HPLC) and a melting point of 283–285 °C . As a member of the 2,5-diketopiperazine family, it serves as both a peptidomimetic building block for drug discovery and a fully characterized reference standard for alanine API analysis [2].

Why Generic 2,5-Diketopiperazine Substitution Fails: 3,6-Dimethylpiperazine-2,5-dione's Differentiated Performance Profile


Although many 2,5-diketopiperazines share a common heterocyclic core, their physicochemical and functional properties diverge sharply with substitution pattern. Within the piperazine-2,5-dione series, the number and position of methyl substituents linearly control lipophilicity (log P spans −1.94 to −0.15 across compounds 2–5), which in turn governs solubility, surface tension, and ultimately transdermal permeation enhancement capacity [1]. Consequently, substituting unsubstituted piperazine-2,5-dione (compound 2) or the mono-methyl analog (compound 3) for 3,6-dimethylpiperazine-2,5-dione would result in a predictable loss of permeation flux, as demonstrated by the 1.7- to 2.3-fold lower enhancement ratios observed for these less methylated congeners under identical Franz diffusion cell conditions [1]. Furthermore, the stereochemical identity matters: the (3S,6S) diastereomer (compound 4) delivers a 12-fold permeation boost over control, whereas the racemic DL mixture (CAS 5625-46-7) provides both diastereomers, offering experimental flexibility that single-isomer products cannot [1].

Quantitative Evidence Guide: Head-to-Head Performance Data for 3,6-Dimethylpiperazine-2,5-dione


Transdermal Permeation Enhancement Flux: (3S,6S)-3,6-Dimethylpiperazine-2,5-dione vs. Alaptide and Less Substituted Analogs

In a direct head-to-head comparison using vertical Franz diffusion cells with full-thickness pig ear skin at 34 °C, the (3S,6S) isomer of the target compound (compound 4, applied at 1:10 w/w relative to theophylline in propylene glycol:water 1:1) achieved a pseudo-steady-state permeation flux (J'1–3h) of 28.70 ± 1.73 μg/cm²/h, statistically indistinguishable from alaptide (compound 1, 29.84 ± 7.02 μg/cm²/h) and significantly exceeding the unsubstituted piperazine-2,5-dione (compound 2, 24.33 ± 2.05 μg/cm²/h), the mono-methyl analog (compound 3, 16.55 ± 3.92 μg/cm²/h), and the trimethyl analog (compound 5, 17.49 ± 5.48 μg/cm²/h), all relative to a control flux of 6.60 ± 0.80 μg/cm²/h [1]. The corresponding enhancement ratio (ERs'1–3h) for compound 4 was 4.35 ± 0.26, versus 4.52 ± 1.06 for alaptide, 3.68 ± 0.31 for compound 2, 2.51 ± 0.59 for compound 3, and 2.65 ± 0.83 for compound 5 [1].

Transdermal drug delivery Chemical permeation enhancer (CPE) Franz diffusion cell assay Theophylline permeation

Physicochemical Differentiation: log P and Aqueous Solubility Position in the Piperazine-2,5-dione Series

The calculated physicochemical descriptors (ACD/Percepta v.2012) position (3S,6S)-3,6-dimethylpiperazine-2,5-dione (compound 4) at an intermediate log P of −1.15 and log Sw of −0.55, exactly between the more hydrophilic unsubstituted piperazine-2,5-dione (compound 2: log P −1.94, log Sw 0.10) and the more lipophilic alaptide (compound 1: log P −0.15, log Sw −1.09) or the trimethyl analog (compound 5: log P −0.79, log Sw −0.75) [1]. This intermediate lipophilicity correlates with its balanced surface tension (ST = 28.36 dyne/cm) and molar volume (MV = 126.22 cm³), parameters that directly influence stratum corneum partitioning [1]. The linear dependence of surface tension on solubility across the non-spirocyclic series (ST = 13.114 log Sw + 36.091, r = 0.9841, n = 4) provides a predictive framework where compound 4's position represents an optimized balance between hydrophilicity (favoring aqueous formulation) and lipophilicity (favoring skin barrier penetration) [1].

Lipophilicity Solubility prediction Structure-activity relationship (SAR) Pre-formulation profiling

In Vitro Cytotoxicity Screening: Safety Margin Across Three Human Cell Lines

All five tested piperazine-2,5-diones (compounds 1–5), including (3S,6S)-3,6-dimethylpiperazine-2,5-dione (compound 4), showed no significant cytotoxic effect at 50 μM on normal human skin fibroblast cells (BJ), T-lymphoblastic leukaemia cells (CEM), and breast adenocarcinoma cells (MCF7), with all IC50 values exceeding 50 μM—the highest concentration tested [1]. Since a compound is considered cytotoxic only when IC50 ≤ 10 μM, all tested compounds qualify as non-cytotoxic agents in this panel [1]. This equivalence in safety profile across the series means that the selection of compound 4 over its analogs can be driven entirely by its superior permeation enhancement performance (see Evidence Item 1) without a cytotoxicity penalty [1].

Cytotoxicity Safety pharmacology Skin irritation potential Formulation excipient selection

Cumulative Drug Delivery Over 24 Hours: Sustained Permeation Advantage of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione

The cumulative permeated amount of theophylline (Qt) at 24 hours with compound 4 reached 1482.83 ± 74.42 μg/cm², which was statistically equivalent to alaptide (1439.30 ± 127.94 μg/cm²) and significantly higher than compound 2 (1253.20 ± 108.70 μg/cm²), compound 3 (998.62 ± 120.08 μg/cm²), and compound 5 (1273.10 ± 144.46 μg/cm²), all versus a control of 684.56 ± 87.05 μg/cm² [1]. The corresponding steady-state flux (Jss, 6–12 h) for compound 4 was 63.99 ± 3.25 μg/cm²/h with a steady-state enhancement ratio (ERs) of 2.20 ± 0.11, compared to alaptide ERs of 2.32 ± 0.32, compound 2 ERs of 1.89 ± 0.12, compound 3 ERs of 1.41 ± 0.16, and compound 5 ERs of 1.79 ± 0.23 [1]. This sustained 24-hour performance demonstrates that the dimethyl substitution pattern on the DKP core is near-optimal for prolonged transdermal delivery applications.

Sustained drug delivery Cumulative permeation Transdermal patch design Pharmacokinetic modeling

Thermal Condensation Synthesis Efficiency: 98.8% Conversion of Alanine to Alanine Anhydride on Fumed Silica Nanoparticles

Thermal condensation of alanine adsorbed on fumed silica nanoparticles yields alanine anhydride (the target compound) with a conversion efficiency of 98.8%, achieved at a temperature of approximately 170 °C—significantly lower than the bulk condensation temperature of approximately 210 °C . In contrast, solution-derived colloidal silica nanoparticles show markedly lower efficiency and selectivity for anhydride formation under comparable conditions . The high efficiency is attributed to the unique population of strained siloxane ring structures on fumed silica surfaces that catalyze peptide bond formation . While this synthetic route is not the sole method of preparation, it demonstrates that the compound can be accessed with near-quantitative yield under mild heterogeneous conditions, which is relevant for procurement considerations where scalable, high-purity synthesis is a factor.

Green chemistry Solid-phase peptide synthesis Nanoparticle-catalyzed condensation Process optimization

Regulatory-Ready Reference Standard: Fully Characterized Alanine Diketopiperazine (Mixture of Diastereomers) for Alanine API Analysis

Alanine Diketopiperazine (Mixture of Diastereomers), identical to 3,6-dimethylpiperazine-2,5-dione (CAS 5625-46-7), is supplied as a fully characterized reference standard specifically for alanine API analysis, with characterization data compliant with regulatory guidelines [1]. Unlike generic diketopiperazines that lack established pharmacopeial recognition, this specific compound is positioned as a certified impurity and degradation product standard for alanine-containing pharmaceutical products [1]. This regulatory-ready status provides a procurement advantage for analytical laboratories and quality control departments that require traceable, fully characterized reference materials for method development, validation, and batch release testing [1].

Pharmaceutical reference standard API impurity profiling Analytical method validation Regulatory compliance

Optimal Application Scenarios for 3,6-Dimethylpiperazine-2,5-dione Based on Comparative Evidence


Transdermal and Topical Formulation Development Requiring a Medium-Lipophilicity Chemical Permeation Enhancer

The compound is quantitatively validated as a chemical permeation enhancer (CPE) for transdermal drug delivery, achieving a 4.35-fold enhancement ratio for theophylline permeation over 1–3 hours—statistically equivalent to the benchmark spirocyclic enhancer alaptide (4.52-fold) [1]. Its intermediate log P of −1.15 and log Sw of −0.55 provide a balanced solubility–permeability profile suitable for both hydrophilic and moderately lipophilic drug formulations [1]. Formulators can select this compound over alaptide when synthetic simplicity and cost of goods are prioritized, without sacrificing permeation performance [1].

Alanine API Impurity Profiling and Pharmaceutical Quality Control

As a fully characterized mixture of diastereomers, this compound serves as a certified reference standard for alanine diketopiperazine—a known degradation product and process impurity in alanine-containing pharmaceuticals [1]. Analytical laboratories can procure this standard for HPLC method development, system suitability testing, and batch release impurity quantification under ICH Q3A/Q3B guidelines, avoiding the need for in-house synthesis and structural elucidation [1].

Peptidomimetic Scaffold for Drug Discovery and Medicinal Chemistry

The rigid diketopiperazine core with defined stereochemistry (available as both racemic DL mixture and single diastereomers) provides a conformationally constrained scaffold for structure-based drug design [1]. The compound's two hydrogen bond donor and two hydrogen bond acceptor sites, combined with its resistance to proteolytic degradation compared to linear dipeptides, make it a privileged template for designing enzyme inhibitors, receptor ligands, and protein–protein interaction modulators [1]. Researchers requiring a well-characterized, commercially available DKP building block with established spectroscopic and crystallographic data benefit from its documented structural properties [1].

Scalable Synthesis of Diketopiperazine Derivatives via High-Yield Thermal Condensation Routes

The demonstrated 98.8% conversion efficiency for alanine-to-anhydride condensation on fumed silica nanoparticles at ~170 °C [1] supports the compound's viability as a cost-effective intermediate for downstream derivatization (e.g., N-alkylation, reduction to 2,5-dimethylpiperazine, or cross-coupling reactions). Process chemists evaluating bulk procurement for multi-step syntheses can rely on established high-yield routes that minimize purification burden and improve atom economy [1].

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